molecular formula C9H8BrNO5 B14040690 Methyl 5-bromo-3-methoxy-2-nitrobenzoate

Methyl 5-bromo-3-methoxy-2-nitrobenzoate

Cat. No.: B14040690
M. Wt: 290.07 g/mol
InChI Key: LIWLUNKRDRBKKO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methoxy-2-nitrobenzoate (CAS# 67657-90-3) is a substituted benzoate ester with the molecular formula C₉H₈BrNO₅ and a molecular weight of 290.07 g/mol . The compound features a bromine atom at position 5, a methoxy group at position 3, and a nitro group at position 2 on the aromatic ring.

Properties

IUPAC Name

methyl 5-bromo-3-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-7-4-5(10)3-6(9(12)16-2)8(7)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWLUNKRDRBKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-methoxy-2-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

Methyl 5-bromo-3-methoxy-2-nitrobenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with methyl 5-bromo-3-methoxy-2-nitrobenzoate, differing primarily in substituent type, position, or absence of functional groups. A comparative analysis is presented below:

Table 1: Structural and Molecular Comparison

Compound Name CAS# Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound 67657-90-3 C₉H₈BrNO₅ 290.07 5-Br, 3-OCH₃, 2-NO₂
Methyl 4-bromo-3-hydroxybenzoate 106291-80-9 C₈H₇BrO₃ 231.05 4-Br, 3-OH
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 C₉H₉NO₅ 211.17 5-OCH₃, 2-NO₂
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate 164161-49-3 C₁₆H₁₄NO₆ 316.29 5-OBz (benzyloxy), 4-OCH₃, 2-NO₂

Electronic and Steric Effects

  • Bromine vs. In contrast, methyl 4-bromo-3-hydroxybenzoate (CAS#106291-80-9) lacks a nitro group, making it less electron-deficient and more prone to oxidation due to the phenolic -OH group .
  • Nitro Group Influence : The nitro group at position 2 in the main compound enhances electron withdrawal, stabilizing negative charges in intermediates during nucleophilic substitution reactions. This contrasts with methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (CAS#164161-49-3), where the benzyloxy group introduces additional steric hindrance and lipophilicity .

Physicochemical Properties

  • Solubility: The bromine and nitro groups in the main compound likely reduce aqueous solubility compared to non-halogenated analogs like methyl 5-methoxy-2-nitrobenzoate.
  • Thermal Stability: Brominated aromatic compounds generally exhibit higher melting points due to increased molecular weight and halogen-induced intermolecular forces. This compound (290.07 g/mol) is heavier than its non-brominated counterpart (211.17 g/mol), suggesting higher thermal stability .

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